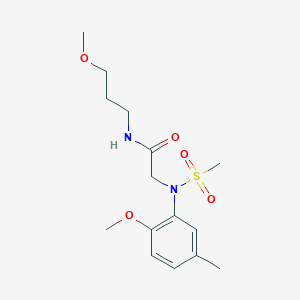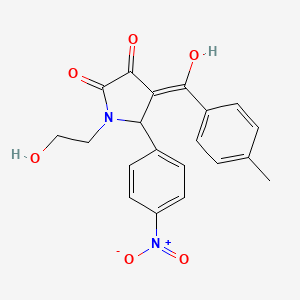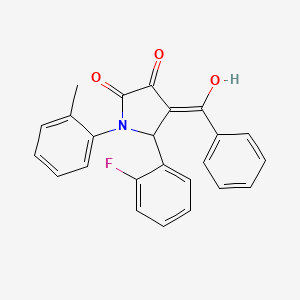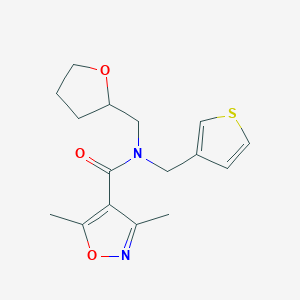
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various human cancers, including lung, breast, and colorectal cancer. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide selectively targets the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This inhibits the autophosphorylation of the receptor and downstream signaling pathways, leading to inhibition of cell proliferation and survival. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits cell proliferation, induces apoptosis, and reduces the expression of various oncogenes. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, which reduces the potential for off-target effects. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is also a reversible inhibitor, which allows for the study of the dynamic regulation of EGFR signaling. However, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several limitations as a research tool. It has poor solubility in aqueous solutions, which limits its use in in vivo studies. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also has a short half-life in vivo, which requires frequent dosing in animal studies.
将来の方向性
There are several future directions for the study of N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One future direction is the development of more potent and selective EGFR inhibitors. Another future direction is the study of the combination of N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide with other cancer therapies, such as immunotherapy. In addition, the study of the role of EGFR signaling in other diseases, such as Alzheimer's disease and autoimmune disorders, is an area of future research. Finally, the development of more effective delivery systems for N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, such as nanoparticles, may improve its efficacy in in vivo studies.
科学的研究の応用
N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancer. N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, N~1~-allyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential applications in other diseases, such as Alzheimer's disease and autoimmune disorders.
特性
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-10-15-14(17)11-16(21(3,18)19)12-8-6-7-9-13(12)20-5-2/h4,6-9H,1,5,10-11H2,2-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTUPTQSIHRCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3918651.png)

![6-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918670.png)


![ethyl 7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918682.png)
![4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3918684.png)

![2-methyl-N-(2-methylbenzyl)-N-[4-(methylsulfonyl)benzyl]propan-1-amine](/img/structure/B3918698.png)

![2-(2-{[5-(3-chlorophenyl)-2-furyl]methylene}hydrazino)-2-oxo-N-(4-phenoxyphenyl)acetamide](/img/structure/B3918723.png)

![N-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918740.png)